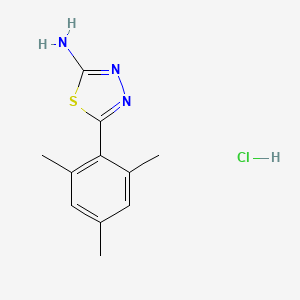

5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride is a chemical compound with the molecular formula C11H14ClN3S . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that contains sulfur and two nitrogen atoms .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which includes 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride, often involves the reaction of a suitable precursor with thiosemicarbazide in the presence of a catalyst such as phosphorus oxychloride . The resulting compounds are then characterized using various spectroscopic methods .Molecular Structure Analysis

The molecular structure of 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride can be determined using various spectroscopic techniques, including UV, FT-IR, 13C-NMR, and 1H-NMR . The exact structure can also be confirmed using single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. For instance, 2-Amino-1,3,4-thiadiazole forms charge transfer complexes with various acceptors . The specific reactions of 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride would depend on the conditions and reagents used.Wissenschaftliche Forschungsanwendungen

Synthesis and Anticonvulsant Activities

Research has demonstrated the potential of 1,3,4-thiadiazol derivatives in medicinal chemistry, particularly in the synthesis of compounds with notable anticonvulsant properties. For instance, a study focused on the molecular sieves promoted, ultrasound-mediated synthesis of 3-(5-substituted-1,3,4-thiadiazol-2-ylimino)indolin-2-ones, showing some derivatives with significant protection against convulsions in animal models (Nikalje et al., 2015). Another study synthesized novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy) phenyl]-1,3,4-thiadiazole derivatives, finding one compound particularly active in anticonvulsant tests (Foroumadi et al., 2007).

DNA Interactions and Antimicrobial Properties

Compounds derived from 1,3,4-thiadiazol have been explored for their DNA binding interactions, revealing their potential for therapeutic applications due to their ability to interact with DNA. For example, a series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine demonstrated high DNA protective ability against oxidative damage, with some compounds showing strong antimicrobial activity against specific bacterial strains (Gür et al., 2020).

Corrosion Inhibition

The utility of 1,3,4-thiadiazol derivatives extends to the field of corrosion inhibition, where these compounds have shown promising results in protecting metals against corrosion in acidic environments. A study on the 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole as a novel corrosion inhibitor for mild steel highlighted its effectiveness, achieving a high degree of protection (Attou et al., 2020).

Wirkmechanismus

Target of Action

The primary target of 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride is the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis . STAT3 is considered an attractive target for cancer therapy .

Mode of Action

5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride interacts with its target, STAT3, by directly binding to the SH2 domain . This binding inhibits the phosphorylation and translocation of STAT3, thereby preventing the transcription of downstream genes .

Biochemical Pathways

The compound affects the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . By inhibiting STAT3, 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride disrupts this pathway, leading to a decrease in the transcription of genes that promote cell growth and survival .

Pharmacokinetics

The compound’s effectiveness in inhibiting the growth of cancer cells suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The inhibition of STAT3 by 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride results in anti-proliferative effects on cancer cells . Specifically, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells that overexpress STAT3 .

Zukünftige Richtungen

The future directions for research on 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride and related compounds could involve further exploration of their biological activities and potential applications. For instance, 1,3,4-thiadiazole derivatives have shown promise in various areas of medicinal chemistry due to their diverse pharmacological activities . Further studies could also focus on optimizing the synthesis and improving the properties of these compounds.

Eigenschaften

IUPAC Name |

5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S.ClH/c1-6-4-7(2)9(8(3)5-6)10-13-14-11(12)15-10;/h4-5H,1-3H3,(H2,12,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGMLZGNBHKDKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate](/img/no-structure.png)

![2-{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid](/img/structure/B2690818.png)

![N-(2,4-difluorophenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2690820.png)

![6-(2-Methoxyethyl)-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2690821.png)

![4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2690831.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2690834.png)

![4-benzyl-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2690838.png)